Cas no 2227745-01-7 (rac-methyl (3R,4S)-4-(4-ethoxyphenyl)pyrrolidine-3-carboxylate)
rac-methyl (3R,4S)-4-(4-ethoxyphenyl)pyrrolidine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- rac-methyl (3R,4S)-4-(4-ethoxyphenyl)pyrrolidine-3-carboxylate
- 2227745-01-7
- EN300-1454494
-
- Inchi: 1S/C14H19NO3/c1-3-18-11-6-4-10(5-7-11)12-8-15-9-13(12)14(16)17-2/h4-7,12-13,15H,3,8-9H2,1-2H3/t12-,13+/m0/s1
- InChI Key: CXMAHFXDVQWVEQ-QWHCGFSZSA-N
- SMILES: O(C)C([C@@H]1CNC[C@H]1C1C=CC(=CC=1)OCC)=O
Computed Properties
- Exact Mass: 249.13649347g/mol
- Monoisotopic Mass: 249.13649347g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 274
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 47.6Ų
rac-methyl (3R,4S)-4-(4-ethoxyphenyl)pyrrolidine-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1454494-1.0g |
rac-methyl (3R,4S)-4-(4-ethoxyphenyl)pyrrolidine-3-carboxylate |
2227745-01-7 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-1454494-50mg |
rac-methyl (3R,4S)-4-(4-ethoxyphenyl)pyrrolidine-3-carboxylate |
2227745-01-7 | 50mg |
$827.0 | 2023-09-29 | ||
| Enamine | EN300-1454494-100mg |
rac-methyl (3R,4S)-4-(4-ethoxyphenyl)pyrrolidine-3-carboxylate |
2227745-01-7 | 100mg |
$867.0 | 2023-09-29 | ||
| Enamine | EN300-1454494-250mg |
rac-methyl (3R,4S)-4-(4-ethoxyphenyl)pyrrolidine-3-carboxylate |
2227745-01-7 | 250mg |
$906.0 | 2023-09-29 | ||
| Enamine | EN300-1454494-500mg |
rac-methyl (3R,4S)-4-(4-ethoxyphenyl)pyrrolidine-3-carboxylate |
2227745-01-7 | 500mg |
$946.0 | 2023-09-29 | ||
| Enamine | EN300-1454494-1000mg |
rac-methyl (3R,4S)-4-(4-ethoxyphenyl)pyrrolidine-3-carboxylate |
2227745-01-7 | 1000mg |
$986.0 | 2023-09-29 | ||
| Enamine | EN300-1454494-2500mg |
rac-methyl (3R,4S)-4-(4-ethoxyphenyl)pyrrolidine-3-carboxylate |
2227745-01-7 | 2500mg |
$1931.0 | 2023-09-29 | ||
| Enamine | EN300-1454494-5000mg |
rac-methyl (3R,4S)-4-(4-ethoxyphenyl)pyrrolidine-3-carboxylate |
2227745-01-7 | 5000mg |
$2858.0 | 2023-09-29 | ||
| Enamine | EN300-1454494-10000mg |
rac-methyl (3R,4S)-4-(4-ethoxyphenyl)pyrrolidine-3-carboxylate |
2227745-01-7 | 10000mg |
$4236.0 | 2023-09-29 |
rac-methyl (3R,4S)-4-(4-ethoxyphenyl)pyrrolidine-3-carboxylate Related Literature
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on rac-methyl (3R,4S)-4-(4-ethoxyphenyl)pyrrolidine-3-carboxylate
Rac-Methyl (3R,4S)-4-(4-Ethoxyphenyl)pyrrolidine-3-carboxylate: A Comprehensive Overview
The compound rac-methyl (3R,4S)-4-(4-ethoxyphenyl)pyrrolidine-3-carboxylate, identified by the CAS number 2227745-01-7, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. In this article, we will delve into its structure, synthesis, pharmacological properties, and recent advancements in its research.
The molecular structure of rac-methyl (3R,4S)-4-(4-ethoxyphenyl)pyrrolidine-3-carboxylate consists of a pyrrolidine ring substituted with a 4-ethoxyphenyl group at the 4-position and a methyl ester group at the 3-position. The stereochemistry of the molecule is defined by the (3R,4S) configuration, which plays a crucial role in its biological activity. The presence of the ethoxy group on the phenyl ring introduces electronic effects that can influence the molecule's reactivity and bioavailability.
Recent studies have highlighted the importance of stereochemistry in determining the pharmacokinetic and pharmacodynamic properties of this compound. Researchers have employed advanced computational methods, such as molecular docking and quantum mechanics, to understand how the (3R,4S) configuration affects its interaction with biological targets. These studies have provided valuable insights into its potential as a lead compound for drug development.
The synthesis of rac-methyl (3R,4S)-4-(4-ethoxyphenyl)pyrrolidine-3-carboxylate involves a multi-step process that includes nucleophilic substitution, cyclization, and esterification reactions. The use of chiral catalysts has enabled the selective formation of the desired stereochemistry during the synthesis. This approach not only enhances the yield but also ensures high purity of the final product.
In terms of pharmacological properties, this compound has shown promising results in preclinical studies. It exhibits moderate potency against various targets, including enzymes and receptors implicated in neurological disorders. Recent research has focused on optimizing its bioavailability through modifications in its side chains and delivery systems. These efforts aim to overcome challenges related to poor solubility and rapid metabolism.
The application of rac-methyl (3R,4S)-4-(4-ethoxyphenyl)pyrrolidine-3-carboxylate extends beyond pharmacology into materials science. Its unique structural features make it a candidate for use in polymer synthesis and as a building block for advanced materials. Researchers have explored its potential in creating self-healing polymers and stimuli-responsive materials.
In conclusion, rac-methyl (3R,4S)-4-(4-ethoxyphenyl)pyrrolidine-3-carboxylate is a versatile compound with diverse applications across multiple disciplines. Its stereochemistry-dependent properties and synthetic accessibility make it an attractive target for further research. As ongoing studies continue to uncover new insights into its behavior and utility, this compound is poised to play a significant role in advancing both therapeutic interventions and material innovations.
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